molecular formula C16H18N2OS B2677427 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 2185590-06-9

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B2677427
CAS No.: 2185590-06-9
M. Wt: 286.39
InChI Key: QGBVCERDMYHGHU-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is an organic compound that features a pyrrolidine ring substituted with a thiophene group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid or an amine.

    Introduction of Thiophene Group: The thiophene group can be introduced via a substitution reaction using thiophene-2-carboxylic acid or its derivatives.

    Attachment of o-Tolyl Group: The o-tolyl group can be attached through an amide bond formation reaction using o-toluidine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(thiophen-2-yl)pyrrolidine-1-carboxamide: Lacks the o-tolyl group, which may affect its biological activity and chemical properties.

    N-(o-tolyl)pyrrolidine-1-carboxamide: Lacks the thiophene group, which may influence its reactivity and applications.

    3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide: Similar structure but with a different substitution pattern on the tolyl group.

Uniqueness

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is unique due to the presence of both the thiophene and o-tolyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-5-2-3-6-14(12)17-16(19)18-9-8-13(11-18)15-7-4-10-20-15/h2-7,10,13H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBVCERDMYHGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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